2-[(2-bromobenzyl)sulfanyl]-N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}acetohydrazide
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Overview
Description
2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromophenyl, dichlorophenyl, and furan moieties, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE involves several steps. One common method includes the reaction of 2-bromobenzyl chloride with thiourea to form 2-bromobenzyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to yield the corresponding hydrazide. The final step involves the condensation of this hydrazide with 5-(2,4-dichlorophenyl)furan-2-carbaldehyde under acidic conditions to form the target compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The bromine atom in the bromophenyl moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Condensation: The hydrazide group can undergo condensation reactions with various aldehydes or ketones to form hydrazones or azines.
Scientific Research Applications
2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar compounds to 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE include:
2-[(2-Bromobenzyl)sulfanyl]-N′-[(E)-(4-iodophenyl)methylene]acetohydrazide: This compound has a similar structure but features an iodophenyl group instead of a dichlorophenyl group.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: This compound contains a benzimidazole moiety instead of a furan moiety.
Properties
Molecular Formula |
C20H15BrCl2N2O2S |
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Molecular Weight |
498.2 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H15BrCl2N2O2S/c21-17-4-2-1-3-13(17)11-28-12-20(26)25-24-10-15-6-8-19(27-15)16-7-5-14(22)9-18(16)23/h1-10H,11-12H2,(H,25,26)/b24-10+ |
InChI Key |
QXUZRXLSABZPAB-YSURURNPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CSCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Br |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Br |
Origin of Product |
United States |
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